1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Compounds structurally related to the specified chemical have been utilized in the development of enantioselective processes for the preparation of CGRP receptor inhibitors. These processes include stereoselective and economical syntheses, demonstrating the pharmaceutical relevance of these compounds in drug development (Cann et al., 2012).
Crystal Structure Analysis
The crystal structures of certain dihydroquinolinone and piperidine/piperazine derivatives, which share a structural resemblance with the specified compound, have been elucidated. These studies provide insights into the molecular conformation and potential interactions, which are crucial for understanding their pharmacological activities (Ullah et al., 2015).
Antimicrobial Activities
Derivatives incorporating the triazole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. This research highlights the potential of such compounds in the development of new antimicrobial agents, indicating their importance in addressing microbial resistance (Bektaş et al., 2007).
Synthesis and Biological Evaluation
Compounds with structural elements of dihydroquinoline and piperazine or piperidine have been synthesized and assessed for their potential antipsychotic and antischizophrenia activities. This indicates the relevance of such structures in the design of new therapeutic agents targeting central nervous system disorders (Jian-qi, 2011).
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-22-19(16-9-5-11-23(13-16)30(2,28)29)21-25(20(22)27)14-18(26)24-12-6-8-15-7-3-4-10-17(15)24/h3-4,7,10,16H,5-6,8-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQDTREXBDSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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